molecular formula C8H9BrS B1339346 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene CAS No. 111873-07-5

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene

Cat. No. B1339346
CAS RN: 111873-07-5
M. Wt: 217.13 g/mol
InChI Key: CJRRLCPMBQMCRO-UHFFFAOYSA-N
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Description

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is an active pharmaceutical intermediate . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .


Synthesis Analysis

The synthesis of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene involves the Gewald reaction to synthesize the ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate ring, and S N Ar reactions . Other methods include the oxidation of 2-acylamino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo thiophenes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is characterized by a unique aromatic ring structure .


Chemical Reactions Analysis

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is a versatile compound that can be used as a building block in the synthesis of complex molecules, as a catalyst for the production of other compounds, and as a drug target.


Physical And Chemical Properties Analysis

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene has a molecular weight of 217.13 . It is a liquid at ambient temperature .

Scientific Research Applications

Pharmacological Applications

Chemical Synthesis: 3Schiff Base Formation : The amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene has been used to yield a potentially tridentate Schiff base (HSAT), which has formed a series of copper (II) complexes .

Material Science Applications: 4Organic Semiconductors : Thiophene derivatives are prominent in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and the fabrication of organic light-emitting diodes (OLEDs) .

Biological Studies: 5. Synthetic Thiophene Therapeutics A series of thiophene incorporating pyrazolone moieties have been synthesized for therapeutic importance. These compounds were obtained via diazo coupling of diazonium salt of 3-substituted-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes with various pyrazolone derivatives .

Molecular Docking Studies: 6Biological and Molecular Docking : 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivatives have been reacted with active carbonyl compounds for synthesis and biological studies, including molecular docking .

X-Mol MDPI Thermo Fisher Scientific BMC Chemistry Springer ACS Publications

Mechanism of Action

Target of Action

The primary target of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene is NRF2 (Nuclear factor erythroid 2-related factor 2) . NRF2 is a transcription factor that plays a crucial role in cellular defense against oxidative stress by regulating the expression of antioxidant proteins .

Mode of Action

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene activates NRF2 via a non-electrophilic mechanism . This activation leads to changes in the expression of antioxidant proteins, which can help protect cells from oxidative damage .

Biochemical Pathways

The activation of NRF2 by 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene affects the antioxidant response pathway . This pathway is responsible for the regulation of cellular defenses against oxidative stress. The activation of NRF2 leads to the upregulation of antioxidant proteins, which can neutralize reactive oxygen species and reduce oxidative stress .

Pharmacokinetics

It is known that the compound is moderately stable in liver microsomes , suggesting that it may have a reasonable half-life in the body

Result of Action

The activation of NRF2 by 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene leads to an increase in the expression of antioxidant proteins . This can help protect cells from oxidative damage, which is associated with various diseases, including cancer and neurodegenerative disorders .

Action Environment

The action of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene can be influenced by various environmental factors. For example, the presence of oxidative stress can enhance the activation of NRF2 . Additionally, the stability of the compound may be affected by factors such as temperature and pH.

Safety and Hazards

The safety information for 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene includes hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene has been studied extensively in the fields of chemistry, biology, and medicine. It has shown potential as a drug target, exhibiting anti-inflammatory and anti-cancer properties . Future research may focus on further optimization to develop new chemopreventive and chemotherapeutic agents .

properties

IUPAC Name

2-bromo-4,5,6,7-tetrahydro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c9-8-5-6-3-1-2-4-7(6)10-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJRRLCPMBQMCRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10573053
Record name 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene

CAS RN

111873-07-5
Record name 2-Bromo-4,5,6,7-tetrahydro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10573053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,5,6,7-Tetrahydrobenzo[b]thiophene (0.252 g, 1.79 mmol) was dissolved in chloroform (10 mL), cooled to 0° C. and N-bromosuccinimide (0.334 g, 1.88 mmol) was added. The reaction mixture was stirred at 0° C. for 1 h then at ambient temperature for 1.75 h and then heated at 40° C. for a further 4 h. The reaction mixture was cooled to room temperature, concentrated in vacuo and the residue diluted with water and extracted with diethyl ether (4×10 mL). The combined organic phase was washed with water and brine, dried over sodium sulfate, filtered and evaporated to afford the title compound (0.35 g, 88%) as a brown oil. NMR (CDCl3, 300 MHz): 6.69 (s, 1H), 2.73-2.59 (m, 2H), 2.58-2.49 (m, 2H), 1.88-1.70 (m, 4H).
Quantity
0.252 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.334 g
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene in the context of the research paper?

A: The research paper explores the synthesis of various heterocyclic compounds and their potential biological activity. 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene plays a crucial role as a starting material in this synthetic process. Specifically, it undergoes Suzuki cross-coupling reactions with ortho-methoxy phenylboronic acids. [] This reaction yields arylated products that are subsequently cyclized to form 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. [] These resulting compounds are of interest for their potential pharmaceutical applications.

Q2: Can you elaborate on the Suzuki cross-coupling reaction involving 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene as described in the research?

A: The research paper describes a Suzuki cross-coupling reaction where 2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene reacts with various ortho-methoxy phenylboronic acids. [] This reaction utilizes a palladium catalyst to facilitate the coupling between the bromine atom on the 2-position of the tetrahydrobenzothiophene ring and the boronic acid group of the phenylboronic acid. This process results in the formation of a new carbon-carbon bond, leading to the synthesis of arylated tetrahydrobenzothiophene derivatives. These derivatives are then further modified to synthesize 7,8,9,10-tetrahydrobenzothieno[3,2-c]chromen-6-ones. []

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